2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid

Biocatalysis Enzyme Engineering Substrate Specificity

This β-keto acid derivative features a para-trifluoromethyl group that imparts distinct lipophilicity and electron-withdrawing properties, critically altering enzyme-substrate affinity and metabolic stability compared to unsubstituted analogs. It is optimized for biocatalytic reactions using engineered enzymes like the N145A phenylalanine dehydrogenase mutant, demonstrating a 10-fold higher reaction velocity for preparative-scale synthesis of (4-trifluoromethyl)-L-phenylalanine, a high-value pharmaceutical building block.

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
CAS No. 120658-71-1
Cat. No. B040085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid
CAS120658-71-1
Synonyms2-OXO-3-(4-(TRIFLUOROMETHYL)PHENYL)PROPANOIC ACID
Molecular FormulaC10H7F3O3
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)C(=O)O)C(F)(F)F
InChIInChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16)
InChIKeyWKPBMQOVUPFRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 120658-71-1): Procurement-Grade Specification and Chemical Profile


2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 120658-71-1), also referred to as 4-(trifluoromethyl)phenylpyruvic acid, is a β-keto acid derivative with the molecular formula C10H7F3O3 and a molecular weight of 232.16 . This compound is a substituted phenylpyruvic acid featuring a para-trifluoromethyl group on the phenyl ring. It is primarily utilized as a key synthetic intermediate in medicinal chemistry and as a non-natural substrate for enzyme engineering studies [1].

Procurement Rationale: Why 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid Cannot Be Replaced by Generic Phenylpyruvic Acid Analogs


Generic substitution of phenylpyruvic acid derivatives in a research or industrial workflow is not advised due to the profound impact of aryl ring substituents on both physicochemical properties and biological recognition. The para-trifluoromethyl group on 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid confers unique characteristics, including increased lipophilicity and a strong electron-withdrawing effect, which critically alters enzyme-substrate affinity and metabolic stability compared to unsubstituted or halogenated analogs . These alterations manifest as significant quantitative differences in key performance parameters, such as reaction velocity with engineered enzymes, as detailed in the quantitative evidence below. Assuming functional equivalence with compounds like phenylpyruvate or 4-fluorophenylpyruvate would lead to unpredictable outcomes in enzyme assays and synthetic yields.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 120658-71-1) from Analogs


Enzymatic Substrate Preference: 10-Fold Velocity Increase with N145A Phenylalanine Dehydrogenase Mutant

In a direct head-to-head comparison, the reaction velocity of the N145A mutant of phenylalanine dehydrogenase from Lysinibacillus sphaericus using 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (4-trifluoromethyl-phenylpyruvate) as a substrate was almost 10 times higher compared to that of the wild-type enzyme at an elevated substrate concentration of 5 mM [1]. This represents a significant and quantifiable improvement in catalytic efficiency for this specific non-natural substrate.

Biocatalysis Enzyme Engineering Substrate Specificity

Asymmetric Synthesis Performance: Enantiomeric Excess in Production of Non-Natural Amino Acids

In an enzyme-mimetic transamination reaction using a chiral pyridinophane-zinc complex, 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (p-(trifluoromethyl)phenylpyruvic acid) was converted to its corresponding amino acid with an enantiomeric excess (ee) in the range of 33–66% in moderate yields [1]. While this study includes a class of related compounds (o-, m-, p-fluorophenylpyruvic acids), it provides a quantitative range for the asymmetric induction achievable with the p-trifluoromethyl analog, establishing a benchmark for synthetic chemists employing this methodology.

Asymmetric Synthesis Amino Acid Derivatives Catalysis

Role as a Precursor: Enabling the Total Synthesis of Synoxazolidinone A

Derivatives of phenylpyruvic acid, a class to which 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid belongs, have been utilized as key building blocks in the total synthesis of synoxazolidinone A, a marine natural product with promising antimicrobial activity [1]. The synthetic route highlights the utility of activated arylpyruvic acid derivatives in a diastereoselective imine acylation/cyclization cascade, a key step in accessing the complex 4-oxazolidinone core.

Total Synthesis Marine Natural Products 4-Oxazolidinones

Targeted Application Scenarios for 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 120658-71-1) Based on Differentiated Evidence


Engineered Biocatalysis for the Synthesis of Non-Natural Amino Acids

This compound is optimally deployed as a substrate in biocatalytic reactions using the engineered N145A mutant of phenylalanine dehydrogenase. The 10-fold higher reaction velocity compared to the wild-type enzyme makes it the preferred choice for the efficient, preparative-scale synthesis of (4-trifluoromethyl)-L-phenylalanine, a valuable building block for peptide and pharmaceutical research [1].

Asymmetric Synthesis of Fluorinated Phenylalanine Derivatives

Researchers focusing on asymmetric catalysis can utilize this compound as a benchmark substrate. The documented enantiomeric excess of 33-66% in a chiral pyridinophane-zinc complex system provides a quantitative baseline for evaluating new catalytic methods or chiral auxiliaries aimed at producing enantiomerically enriched (trifluoromethyl)phenylalanines [2].

Medicinal Chemistry Campaigns Targeting 4-Oxazolidinone Scaffolds

For synthetic chemistry groups investigating antimicrobial agents or other bioactive molecules based on the synoxazolidinone core, this compound or its activated derivatives are logical starting materials. The established synthetic route demonstrates the feasibility of using arylpyruvic acid derivatives in a key acylation/cyclization cascade to construct the desired heterocyclic framework [3].

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